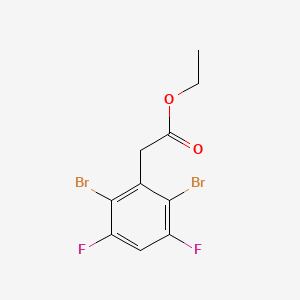

Ethyl 2,6-dibromo-3,5-difluorophenylacetate

Description

Properties

IUPAC Name |

ethyl 2-(2,6-dibromo-3,5-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-9(11)6(13)4-7(14)10(5)12/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTBYCPAICCNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1Br)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dibromo-3,5-difluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the following steps:

Bromination: The starting material, phenylacetate, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 6 positions of the benzene ring.

Fluorination: The brominated intermediate is then treated with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce fluorine atoms at the 3 and 5 positions.

Esterification: The final step involves esterification of the resulting dibromo-difluorophenylacetic acid with ethanol (C2H5OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form Ethyl 2,6-dibromo-3,5-difluorophenylacetate.

Industrial Production Methods

Industrial production of Ethyl 2,6-dibromo-3,5-difluorophenylacetate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination and Fluorination: Using large reactors to handle the bromination and fluorination steps efficiently.

Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance yield and reduce reaction time.

Purification: Utilizing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, yielding difluorophenylacetate derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of difluorophenylacetate derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 2,6-dibromo-3,5-difluorophenylacetate serves as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for versatile reactivity, making it valuable in the preparation of pharmaceuticals and agrochemicals. The compound can be utilized in various reactions, including nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

Research indicates that ethyl 2,6-dibromo-3,5-difluorophenylacetate exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of multi-drug resistant bacterial strains. In vitro tests demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

- Anticancer Properties : Investigations involving breast cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased markers of apoptosis, suggesting its role in inducing programmed cell death pathways.

- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics in animal models, supporting further development as a therapeutic agent.

Materials Science

In materials science, ethyl 2,6-dibromo-3,5-difluorophenylacetate is explored for its unique electronic and optical properties. It can be used in the development of novel materials with specific functionalities, such as sensors or photonic devices.

Antimicrobial Efficacy Study

A study evaluated the effectiveness of ethyl 2,6-dibromo-3,5-difluorophenylacetate against various bacterial strains. Results indicated significant inhibition against resistant strains such as Staphylococcus aureus and Escherichia coli.

Cancer Cell Line Investigation

In vitro assays conducted on MCF-7 breast cancer cell lines demonstrated that treatment with this compound resulted in a notable decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic markers after exposure to varying concentrations of the compound.

Pharmacokinetic Profiling

Research into the pharmacokinetics revealed promising bioavailability metrics in animal models. The compound showed a rapid absorption profile with a half-life conducive for therapeutic applications.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile reactivity for complex molecule synthesis |

| Medicinal Chemistry | Antimicrobial and anticancer properties | Significant inhibition of bacterial growth; reduced cancer cell viability |

| Materials Science | Development of materials with specific electronic or optical properties | Potential use in sensors and photonic devices |

Mechanism of Action

The mechanism of action of Ethyl 2,6-dibromo-3,5-difluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring enhance its reactivity, allowing it to interact with enzymes and proteins in biological systems. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects.

Comparison with Similar Compounds

Comparison Highlights :

- Reactivity : The pyridine derivative undergoes lithium-halogen exchange reactions, enabling versatile functionalization . In contrast, the ester group in the target compound may favor nucleophilic acyl substitution or hydrolysis.

BODIPY Dyes with 2,6-Dibromo-3,5-Disubstituted Motifs

examines BODIPY dyes (e.g., 2,6-dibromo-3,5-distyryl BODIPY), where bromine and fluorine substituents enhance optical limiting properties at 532 nm. These dyes exhibit strong nonlinear absorption due to heavy-atom effects from bromine, which promotes intersystem crossing .

Comparison Highlights :

- However, the phenylacetate ester lacks the conjugated BODIPY core, limiting its optical activity .

- Substituent Impact : Fluorine’s electron-withdrawing nature in both compounds stabilizes electron-deficient aromatic systems, but the ester group introduces additional polarity .

Biological Activity

Ethyl 2,6-dibromo-3,5-difluorophenylacetate (CAS Number: 1804414-46-7) is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including data tables, case studies, and research findings.

Chemical Structure and Properties

Ethyl 2,6-dibromo-3,5-difluorophenylacetate features a phenylacetate structure with specific halogen substitutions that may influence its biological activity. The chemical structure can be represented as follows:

- Chemical Formula : CHBrFO

- Molecular Weight : 372.99 g/mol

Antimicrobial Activity

Research has indicated that various halogenated phenylacetates exhibit antimicrobial properties. A study focusing on related compounds suggests that the presence of bromine and fluorine atoms enhances the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Ethyl 2,6-dibromo-3,5-difluorophenylacetate is hypothesized to exhibit similar properties due to its structural characteristics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2,6-dibromo-3,5-difluorophenylacetate | Staphylococcus aureus | TBD |

| Escherichia coli | TBD | |

| Pseudomonas aeruginosa | TBD |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated compounds have been studied extensively in cancer research. Preliminary findings suggest that ethyl 2,6-dibromo-3,5-difluorophenylacetate may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

A case study on related compounds demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | TBD |

| MCF-7 (breast cancer) | TBD |

| A549 (lung cancer) | TBD |

The proposed mechanism of action for ethyl 2,6-dibromo-3,5-difluorophenylacetate includes:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Through ROS generation, it may activate apoptotic pathways.

- Disruption of Membrane Integrity : The halogen substituents could affect membrane fluidity and permeability.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of ethyl 2,6-dibromo-3,5-difluorophenylacetate. Animal studies are necessary to evaluate acute and chronic toxicity levels.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,6-dibromo-3,5-difluorophenylacetate, and how can reaction yields be optimized?

A common approach involves halogenation and esterification steps. For example, bromination of a difluorophenyl precursor followed by esterification with ethyl alcohol under acidic conditions. Evidence from analogous syntheses (e.g., di-tert-butyl dicarbonate-mediated protection in ) suggests using catalysts like magnesium perchlorate to enhance reaction efficiency. Yield optimization may involve temperature control (e.g., 40°C for 16 hours) and purification via gradient column chromatography (ethyl acetate/hexanes) .

Q. How should spectroscopic characterization (NMR, MS) be conducted to confirm the structure of this compound?

- 1H/13C NMR : Focus on aromatic proton environments (e.g., splitting patterns from fluorine and bromine substituents) and ester carbonyl signals (~164 ppm in 13C NMR).

- Mass Spectrometry : Use FAB-MS or HR-MS to confirm molecular weight and isotopic patterns (e.g., Br isotopes at m/z 79/81). Reference the LR-MS data in , which shows key fragments like [M + H]+ and diagnostic cleavages .

Q. What safety protocols are critical when handling Ethyl 2,6-dibromo-3,5-difluorophenylacetate?

Follow guidelines from safety data sheets (SDS) for structurally similar halogenated aromatics ():

- Engineering Controls : Use fume hoods for synthesis and handling .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of Br and F groups deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Bromine’s polarizability enhances oxidative addition in Suzuki-Miyaura couplings, while fluorine’s electronegativity stabilizes intermediates. Experimental design should include Pd-catalyzed reactions with aryl boronic acids, monitoring regioselectivity via HPLC or GC-MS (see ’s methodology for fluorinated intermediates) .

Q. What strategies can resolve contradictions in crystallographic data for halogenated aromatic esters?

When crystal structures show unexpected packing (e.g., Br⋯Br vs. C–H⋯F interactions), use high-resolution X-ray diffraction and DFT calculations to model intermolecular forces. For example, ’s analysis of Br⋯Br contacts in a hexasubstituted dihydrofuran highlights the importance of Hirshfeld surface analysis to validate crystallographic models .

Q. How can this compound serve as a precursor in medicinal chemistry for bioactive molecule synthesis?

Derivatize the ester to amides or carboxylic acids for antimicrobial/anticancer screening. For instance, notes that dibromo-difluorinated aromatics are intermediates in drug candidates. Methodologically, hydrolyze the ester under basic conditions (e.g., NaOH/EtOH), then couple with amines via EDC/HOBt activation .

Q. What experimental approaches assess the compound’s potential in fluorinated polymer synthesis?

Incorporate the ester into polymer backbones via radical polymerization or step-growth methods. Monitor thermal stability (TGA) and electronic properties (UV-Vis, cyclic voltammetry). ’s application of similar compounds in material science suggests testing dielectric constants for electronics applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.